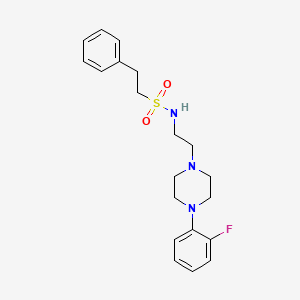

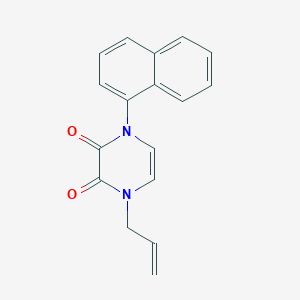

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-phenylethanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves multistep chemical processes, including the catalytic enantioselective addition of organometallic reagents to halogenated acetophenones in the presence of chiral ligands and titanium tetraisopropoxide. For instance, (S)-(+)-1-(4-{2-[bis(4-fluorophenyl)methoxy]ethyl}piperazin-1-yl)-2-phenyl-2-propanol, a compound with a similar structural framework, was synthesized through a process that could potentially apply to the subject compound, emphasizing the role of asymmetric catalysis in obtaining therapeutically relevant agents (Forrat, Ramón, & Yus, 2007).

Molecular Structure Analysis

The molecular structure and density functional theory (DFT) studies of benzenesulfonamide compounds containing piperazine heterocycles reveal insights into the electronic structure and conformational preferences of these molecules. Such analyses, including molecular electrostatic potential and leading molecular orbital studies, provide a foundation for understanding the structural characteristics of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-phenylethanesulfonamide (Xiao et al., 2022).

Chemical Reactions and Properties

The reactivity of similar sulfonamide compounds with various substituents reveals their chemical versatility. Nucleophilic substitution reactions, reductions, and fluorinations are common in modifying these molecules, indicating a pathway for the chemical manipulation of the target compound to explore its reactivity and functional group transformations (Mishra & Chundawat, 2019).

Physical Properties Analysis

The physical properties of compounds like N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-phenylethanesulfonamide can be deduced from crystallographic studies, revealing their solid-state structure, intermolecular interactions, and conformational dynamics. Single crystal X-ray diffraction studies provide valuable data on molecular geometry, packing arrangements, and potential for hydrogen bonding and other non-covalent interactions (Shivaprakash, Reddy, & Jasinski, 2014).

Chemical Properties Analysis

Analyzing the chemical properties involves understanding the reactivity patterns, stability under various conditions, and interaction with other molecules. The derivatization reactions and subsequent analysis via liquid chromatography highlight the compound's reactivity and potential for modification, providing insights into its broader chemical behavior (Wu et al., 1997).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- The catalytic enantioselective synthesis of related compounds demonstrates advanced techniques in creating substances with potential therapeutic benefits. For example, a study focused on the synthesis of a compound promising as a cocaine abuse therapeutic agent showcases the application of chiral isoborneolsulfonamide ligands in catalytic enantioselective additions, highlighting the compound's relevance in medicinal chemistry (Forrat, Ramón, & Yus, 2007).

Pharmacological Profile

- A comprehensive pharmacological profile of SB-357134, a compound with structural similarities, was conducted to evaluate its potent and selective inhibition of the 5-HT6 receptor, demonstrating brain penetration and oral activity. This research underscores the compound's potential in neurological and psychiatric disorder treatment (Stean et al., 2002).

Enhancement of Imaging Techniques

- Innovations in PET imaging techniques are also a significant area of application. For instance, disulfiram's role in inhibiting the defluorination of 18F-FCWAY, a PET radioligand, enhances the visualization of serotonin 5-HT1A receptors in the human brain, illustrating the compound's utility in improving diagnostic accuracy in neuroimaging (Ryu et al., 2007).

Potential Therapeutic Applications

- The development of flunarizine, a drug used to treat migraines and other conditions, through catalyzed synthesis methodologies, showcases the practical applications of chemical synthesis in creating therapeutically valuable compounds. This research highlights the ongoing efforts to refine and enhance the production processes of pharmaceuticals (Shakhmaev, Sunagatullina, & Zorin, 2016).

Propriétés

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2-phenylethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26FN3O2S/c21-19-8-4-5-9-20(19)24-15-13-23(14-16-24)12-11-22-27(25,26)17-10-18-6-2-1-3-7-18/h1-9,22H,10-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCUJBAOGNSDNLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNS(=O)(=O)CCC2=CC=CC=C2)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-phenylethanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1-methyl-1H-pyrazol-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B2490744.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2490748.png)

![1-cyclohexyl-2-imino-10-methyl-5-oxo-N-(1-phenylethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2490753.png)

![N,1-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazole-3-carboxamide](/img/structure/B2490755.png)

![1-(2-Methoxypyridin-4-yl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-2-one](/img/structure/B2490757.png)

![Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)thiophene-3-carboxylate](/img/structure/B2490765.png)

![(4-ethylphenyl)[7-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2490766.png)